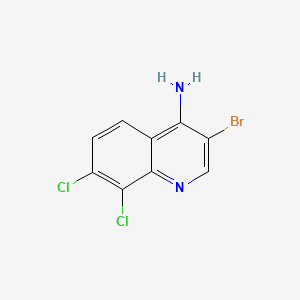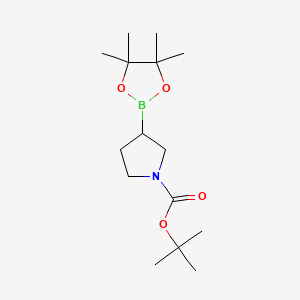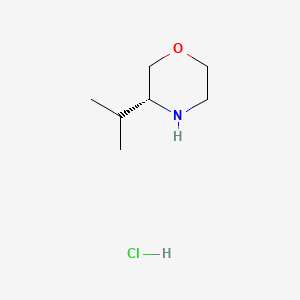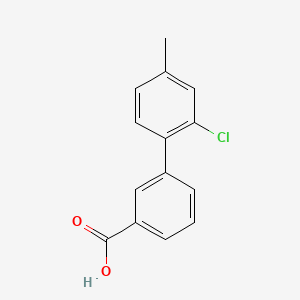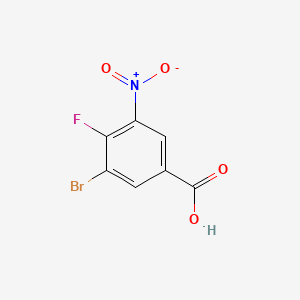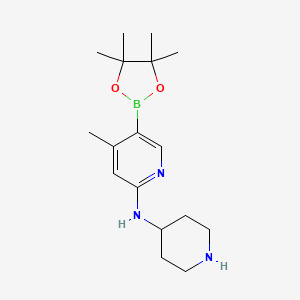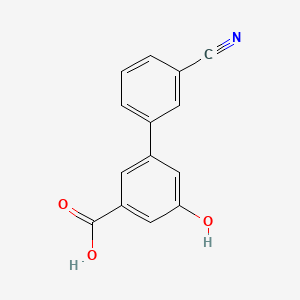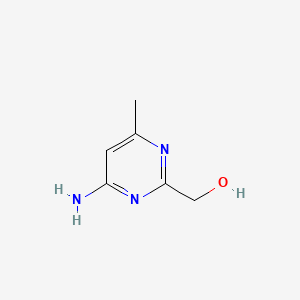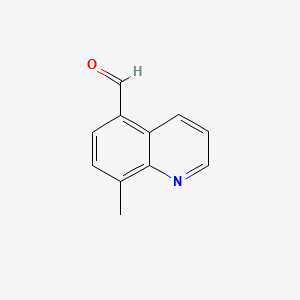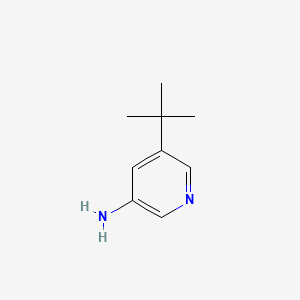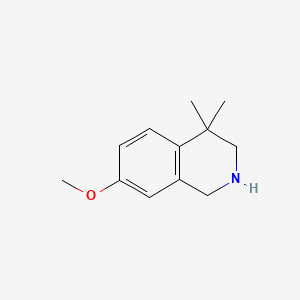
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The synthesis of (±)-7-Hydroxy-6-methoxy-1- (4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound’s importance in synthetic chemistry.Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis
Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound’s significance in understanding reaction mechanisms. Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted, in particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .科学的研究の応用
Alkaloid Isolation and Characterization : It is a major alkaloid isolated from Hammada scoparia leaves, characterized by NMR spectroscopy and X-ray crystallographic techniques, with a focus on its structure and intermolecular hydrogen bonding (Jarraya et al., 2008).
Synthetic Applications : The synthesis of similar tetrahydroisoquinoline derivatives, specifically the synthesis of (±)-7-Hydroxy-6-methoxy-1-(4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound's importance in synthetic chemistry (Aoki & Harley-Mason, 1967).
New Compound Discovery : New alkaloids structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, with variations in methoxy and hydroxyl groups, have been discovered in Corydalis humosa (Zheng et al., 2013).
Stereochemistry in Chemical Reactions : Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound's significance in understanding reaction mechanisms (Gogte, Salama, & Tilak, 1970).
Pharmacological Research : Compounds structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have been studied for their transient effects on locomotor activity in mice, highlighting the compound's potential in pharmacological research (Nakagawa et al., 1996).
Antitubulin and Antiproliferative Activities : The synthesis of tetrahydroisoquinoline derivatives, including a C3 methyl-substituted sulfamate derivative, has shown significant antiproliferative activity against various cancer cell lines, suggesting its therapeutic potential (Dohle et al., 2014).
Synthesis Techniques : Techniques for the synthesis of related tetrahydroisoquinoline compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, provide insights into the broader field of chemical synthesis (Zlatoidský & Gabos, 2009).
Radiation Biology : The compound has been explored in radiation biology, particularly in investigating the pre-sensitization of breast cancer cells to radiation, showing increased cytotoxicity and potential for reduced radiation and drug doses (Hargrave et al., 2022).
特性
IUPAC Name |
7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZATCHNQIJRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745176 |
Source


|
| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1267980-37-9 |
Source


|
| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

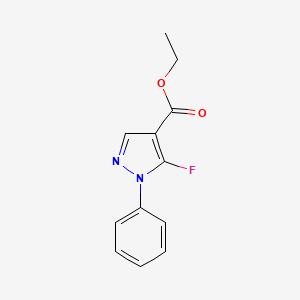
![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)
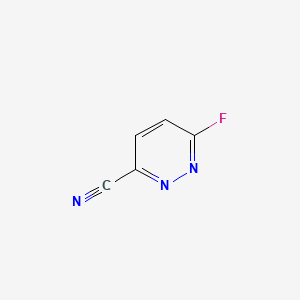
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
